molecular formula C16H26O B1264049 (7Z,11Z,13E)-hexadeca-7,11,13-trienal CAS No. 888042-38-4

(7Z,11Z,13E)-hexadeca-7,11,13-trienal

Cat. No.: B1264049
CAS No.: 888042-38-4
M. Wt: 234.38 g/mol
InChI Key: SXCDAEFYAJTNJF-YURISSCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z,11Z,13E)-hexadeca-7,11,13-trienal is an unsaturated C16 aldehyde of significant interest in chemical ecology and pest management research. While a closely related compound, (7Z,11Z)-7,11-hexadecadienal, has been definitively identified as the primary sex pheromone component of the Citrus Leafminer ( Phyllocnistis citrella ) , this trienal analog represents a key structural variant for investigating structure-activity relationships in insect olfaction. The primary research value of such compounds lies in their application as communication disruptants in Integrated Pest Management (IPM) strategies. Studies on similar lepidopteran pheromones demonstrate that releasing synthetic analogs into the environment can disrupt male orientation by saturating sensory perception and masking the natural pheromone plumes emitted by females . This method of mating disruption offers an environmentally sustainable alternative to broad-spectrum insecticides. The this compound is presented for research applications only, including fundamental studies on insect behavior, the development of species-specific monitoring traps, and the advancement of eco-friendly agricultural control techniques. This product is intended for laboratory research use by qualified professionals and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

888042-38-4

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

(7Z,11Z,13E)-hexadeca-7,11,13-trienal

InChI

InChI=1S/C16H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h3-6,9-10,16H,2,7-8,11-15H2,1H3/b4-3+,6-5-,10-9-

InChI Key

SXCDAEFYAJTNJF-YURISSCBSA-N

SMILES

CCC=CC=CCCC=CCCCCCC=O

Isomeric SMILES

CC/C=C/C=C\CC/C=C\CCCCCC=O

Canonical SMILES

CCC=CC=CCCC=CCCCCCC=O

Synonyms

(Z,Z,E)-7,11,13-hexadecatrienal

Origin of Product

United States

Biosynthesis of 7z,11z,13e Hexadeca 7,11,13 Trienal

Precursor Pathways and Metabolic Fluxes Leading to (7Z,11Z,13E)-hexadeca-7,11,13-trienal

The biosynthesis of this compound originates from the primary metabolic pool of fatty acids. The C16 backbone of the molecule strongly indicates that the primary precursor is palmitic acid (as palmitoyl-CoA), a ubiquitous C16 saturated fatty acid. The production of this precursor occurs via the de novo fatty acid synthesis (FAS) pathway, which is a fundamental process in most living organisms. plos.orgflvc.org

This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The subsequent condensation of one acetyl-CoA molecule with multiple malonyl-CoA molecules by the fatty acid synthase (FAS) complex results in the elongation of the fatty acid chain. For the C16 backbone of the target trienal, this process involves seven cycles of elongation, ultimately yielding palmitoyl-CoA. The metabolic flux is directed from cytosolic acetyl-CoA, with the rate of synthesis being dependent on the activity of key enzymes like ACC and FAS. nih.gov In the context of pheromone production, this entire process is localized within the specialized cells of the pheromone gland.

Enzymatic Transformations and Catalytic Mechanisms in this compound Synthesis

The conversion of the saturated palmitoyl-CoA precursor into the highly unsaturated and functionalized final pheromone requires a sequence of specialized enzymatic reactions. These include chain elongation, desaturation, and terminal functional group modification.

The foundation of the pheromone molecule is constructed by the Fatty Acid Synthase (FAS) complex. FAS is a multi-enzyme protein that catalyzes the iterative addition of two-carbon units from malonyl-CoA to a growing acyl chain. plos.org The process starts with the priming of the complex with an acetyl-CoA unit. In each subsequent cycle, the acyl chain undergoes condensation, reduction, dehydration, and a second reduction, extending the chain by two carbons. For the synthesis of the C16 backbone of this compound, the FAS complex performs seven complete cycles, resulting in the formation of palmitoyl-CoA, a 16-carbon saturated fatty acyl-CoA. This precursor is then released from the FAS complex to undergo further modifications.

The introduction of three double bonds at specific positions and with precise stereochemistry is the most critical and defining stage of the biosynthesis. This is accomplished by a suite of fatty acyl-CoA desaturase enzymes. While the specific desaturases from P. citrella have not been functionally characterized, a hypothetical pathway can be constructed based on enzymes identified in other moth species.

The pathway likely involves at least two or three distinct desaturase activities:

Δ7-Desaturation: The first double bond is likely introduced at the 7th carbon position of the C16 palmitoyl-CoA precursor. This would be catalyzed by a Δ7-desaturase to produce (Z)-7-hexadecenoyl-CoA. The identification of Δ7-desaturases has proven challenging in some species, highlighting the specialized nature of these enzymes. nih.gov

Δ11-Desaturation: Following the initial desaturation, a Δ11-desaturase would act on the (Z)-7-hexadecenoyl-CoA intermediate to introduce a second double bond, yielding (7Z,11Z)-hexadecadienoyl-CoA. Δ11-desaturases are among the most common and well-characterized desaturases in moth pheromone biosynthesis.

Δ13-Conjugated Desaturation: The final double bond creates a conjugated system. This is achieved by a specialized desaturase that acts on the (7Z,11Z)-hexadecadienoyl-CoA precursor. This enzyme, often referred to as a "conjugase," would remove hydrogen atoms from the C13 and C14 positions to create the E-configured double bond at the Δ13 position, resulting in the final triene acyl-CoA, (7Z,11Z,13E)-hexadecatrienoyl-CoA. Bifunctional or multifunctional desaturases capable of creating conjugated diene or triene systems from monoenoic or dienoic precursors have been identified in other moths, such as the processionary moth, Thaumetopoea pityocampa. nih.gov

This proposed sequence ensures the correct placement and stereochemistry of all three double bonds.

The final steps involve the modification of the terminal carboxyl group of the fatty acyl-CoA into an aldehyde. This is typically a two-step process in moths:

Reduction to Alcohol: The (7Z,11Z,13E)-hexadecatrienoyl-CoA is first reduced to its corresponding alcohol, (7Z,11Z,13E)-hexadeca-7,11,13-trien-1-ol. This reaction is catalyzed by a pheromone gland-specific fatty acyl-CoA reductase (FAR). nih.govnih.gov These enzymes are NADPH-dependent and are highly specific to the chain length and degree of unsaturation of their substrates. nih.govnih.gov

Oxidation to Aldehyde: The resulting fatty alcohol is then oxidized to the final aldehyde pheromone, this compound. This step is carried out by an alcohol oxidase or a specific alcohol dehydrogenase. plos.orgflvc.org These oxidases are often located in the cuticle or other parts of the pheromone gland cells and complete the biosynthesis immediately before or during pheromone release.

The coordinated action of these enzymes is summarized in the table below.

Table 1: Proposed Enzymatic Steps in this compound Biosynthesis

Step Enzyme Class (Hypothetical) Substrate Product Function
1 Acetyl-CoA Carboxylase (ACC) Acetyl-CoA Malonyl-CoA Provides two-carbon units for elongation.
2 Fatty Acid Synthase (FAS) Acetyl-CoA, Malonyl-CoA Palmitoyl-CoA Synthesizes the C16 saturated backbone.
3 Δ7-Desaturase Palmitoyl-CoA (Z)-7-Hexadecenoyl-CoA Introduces the first double bond at the C7 position.
4 Δ11-Desaturase (Z)-7-Hexadecenoyl-CoA (7Z,11Z)-Hexadecadienoyl-CoA Introduces the second double bond at the C11 position.
5 Δ13-Desaturase (Conjugase) (7Z,11Z)-Hexadecadienoyl-CoA (7Z,11Z,13E)-Hexadecatrienoyl-CoA Creates the conjugated E-double bond at the C13 position.
6 Fatty Acyl-CoA Reductase (FAR) (7Z,11Z,13E)-Hexadecatrienoyl-CoA (7Z,11Z,13E)-Hexadeca-7,11,13-trien-1-ol Reduces the acyl-CoA to the corresponding alcohol.
7 Alcohol Oxidase/Dehydrogenase (7Z,11Z,13E)-Hexadeca-7,11,13-trien-1-ol This compound Oxidizes the alcohol to the final aldehyde pheromone.

Genetic Regulation of this compound Biosynthetic Enzymes

The biosynthesis of a species-specific pheromone blend is under strict genetic control. The genes encoding the key biosynthetic enzymes—particularly the desaturases and fatty acyl reductases—are primary determinants of the final pheromone structure. The identification of these genes is typically achieved through transcriptome analysis of the female pheromone gland, followed by functional characterization of candidate genes via heterologous expression systems (e.g., in yeast). nih.govresearchgate.net

Although the specific genes for P. citrella have not been reported, it is expected that:

The genes for the Δ7, Δ11, and Δ13 desaturases, as well as the specific FAR, would show highly enriched expression in the pheromone gland compared to other tissues.

The evolution of these genes, especially the desaturases, through gene duplication and neofunctionalization, is a key mechanism driving the diversity of pheromone blends across different moth species. Changes in the amino acid sequence of these enzymes can alter their substrate specificity or the position and stereochemistry of the double bond they create.

Environmental and Hormonal Influences on this compound Production

Pheromone production is not constitutive but is precisely regulated by both internal hormonal signals and external environmental cues to ensure it coincides with optimal mating opportunities.

The primary hormonal regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). nih.gov PBAN is a neurohormone released from the subesophageal ganglion that acts on a G-protein coupled receptor in the pheromone gland membrane. This binding initiates a signal transduction cascade, often involving calcium influx, which activates the enzymes responsible for the terminal steps of biosynthesis, particularly the reduction and oxidation steps. nih.gov Adult female moths typically exhibit a distinct rhythm of pheromone production, which is often confined to the scotophase (dark period). This rhythm is driven by both PBAN release and a circadian clock.

Environmental factors also play a significant role:

Photoperiod: The light-dark cycle is the primary cue for entraining the circadian rhythm of pheromone production and calling behavior. Mating for P. citrella is known to occur in a narrow window around the onset of the photophase. nih.gov

Temperature: Temperature can affect the rate of enzymatic reactions and thus the quantity of pheromone produced. It also influences the timing and duration of calling behavior.

Other Hormones: Recent studies have shown that other hormones, such as ecdysteroids, can play a crucial role in regulating the production of cuticular hydrocarbons, which can serve as pheromones or their precursors. plos.org

Table 2: Factors Influencing Pheromone Production in Moths

Factor Type General Effect on Pheromone Production
PBAN Hormonal Primary activator; initiates the final biosynthetic steps.
Ecdysteroids Hormonal Can regulate the availability of precursors and maintain oenocyte viability. plos.org
Photoperiod Environmental Entrains the circadian clock, restricting production to specific times (e.g., scotophase).
Temperature Environmental Affects enzyme kinetics and can influence the amount of pheromone produced and released.

Advanced Analytical Methods for 7z,11z,13e Hexadeca 7,11,13 Trienal Research

Extraction and Pre-concentration Techniques for Trace Analysis of (7Z,11Z,13E)-hexadeca-7,11,13-trienal in Biological Matrices

Analyzing trace levels of this compound from biological matrices, such as insect glands or the air surrounding an organism (headspace), requires highly sensitive extraction and pre-concentration methods. Due to the minute quantities of pheromones released by insects, direct injection of samples is often not feasible.

Solvent-free methods are highly preferred as they minimize sample contamination and prevent the target analyte signal from being obscured by a large solvent peak during analysis. Solid-Phase Microextraction (SPME) is a widely adopted technique that integrates sampling, extraction, and concentration into a single step. It employs a fused silica (B1680970) fiber coated with a specific polymeric stationary phase. The fiber is exposed to the sample's headspace or directly immersed in a liquid sample, where volatile and semi-volatile analytes, including this compound, adsorb onto the fiber coating. The fiber is then transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The choice of fiber coating is critical and depends on the polarity of the target analyte. For a moderately non-polar compound like this compound, various coatings can be effective. Dynamic headspace analysis, or "purge-and-trap," is another method where a stream of inert gas is passed over the biological sample to purge volatile compounds, which are then trapped on a sorbent material. The trapped compounds are subsequently eluted with a solvent or thermally desorbed for analysis.

Table 1: Comparison of Common SPME Fiber Coatings for Volatile Compound Analysis

Fiber Coating Composition Polarity Typical Analytes
PDMS Polydimethylsiloxane (B3030410) Non-polar Volatile, non-polar compounds
PA Polyacrylate Polar Polar semi-volatile compounds
CAR/PDMS Carboxen/Polydimethylsiloxane Bipolar Volatile organic compounds (VOCs), gases
PDMS/DVB Polydimethylsiloxane/Divinylbenzene Bipolar General purpose, wide range of volatiles
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMS Bipolar Broad range of volatiles and semi-volatiles

Chromatographic Separation Techniques for Isomeric Trienals

The biological activity of pheromones is often highly dependent on their specific isomeric configuration. This compound co-exists with other geometric isomers, and their precise separation is paramount for accurate identification and bio-assay studies.

Gas chromatography is the primary technique for separating volatile compounds like trienals. The separation of geometric isomers, however, requires columns with high resolving power and specific selectivity. While standard non-polar columns (e.g., those with a polydimethylsiloxane phase) separate compounds largely based on boiling point, they are often insufficient for resolving complex isomer mixtures.

For the separation of cis/trans isomers of unsaturated compounds, columns with more polar stationary phases are employed. The polarity of the stationary phase influences the retention of analytes based on dipole-dipole interactions and other intermolecular forces, providing a mechanism for separating isomers with similar boiling points but different geometries. Highly polar cyanopropyl-based phases or specialized liquid crystalline stationary phases have demonstrated exceptional selectivity for separating positional and geometric isomers of long-chain unsaturated compounds. The unique molecular ordering of liquid crystalline phases allows them to interact differently with the distinct shapes of various isomers, leading to enhanced separation.

Table 2: GC Stationary Phases for Isomer Separation

Stationary Phase Type Polarity Separation Principle Application for Trienals
Polydimethylsiloxane (e.g., DB-1, HP-5) Non-polar Boiling point General separation, often insufficient for isomers
Polyethylene Glycol (e.g., DB-WAX) Polar Polarity, hydrogen bonding Good for separating polar compounds, can resolve some isomers
Biscyanopropyl Polysiloxane (e.g., DB-23) High-Polarity Polarity, induced dipoles Excellent for separating cis/trans isomers of fatty acid derivatives
Liquid Crystalline Phases Varies Molecular shape, length-to-breadth ratio High selectivity for difficult-to-separate geometric and positional isomers

While GC is the preferred method for analysis, High-Performance Liquid Chromatography (HPLC) is an invaluable tool for the purification of this compound from synthetic reaction mixtures or complex biological extracts. researchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly used mode for this purpose. nih.govwikipedia.orgsigmaaldrich.com

In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. For the purification of this compound and its isomers, an ODS (octadecylsilane, C18) column is often employed. researchgate.netresearchgate.net The separation is based on the hydrophobic interactions between the analytes and the C18 alkyl chains on the stationary phase. A mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, is used. wikipedia.org By carefully controlling the composition of the mobile phase (gradient elution), isomers with subtle differences in structure and hydrophobicity can be effectively separated and collected for further study. researchgate.netresearchgate.net

Mass Spectrometry (MS) Characterization of this compound

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the definitive method for the structural characterization of this compound. It provides information on the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte molecule with high-energy electrons (typically 70 eV). libretexts.org This process not only ionizes the molecule to form a molecular ion (M⁺˙) but also imparts significant internal energy, causing extensive and reproducible fragmentation. libretexts.org For a long-chain unsaturated aldehyde like this compound (Molecular Weight: 234.38 g/mol ), the EI mass spectrum would show a molecular ion peak at m/z 234, although it may be weak due to the extensive fragmentation. epa.gov Key fragmentation patterns for aliphatic aldehydes include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group, leading to a loss of a hydrogen atom ([M-1]⁺) or an alkyl radical.

Beta-cleavage: Cleavage of the second bond from the carbonyl group.

McLafferty Rearrangement: A characteristic rearrangement for aldehydes involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond, often resulting in a characteristic ion.

Dehydration: Loss of a water molecule ([M-18]⁺), which is common for long-chain compounds. scirp.org

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas (like methane (B114726) or ammonia) to ionize the analyte through proton transfer or adduct formation. This process imparts much less energy to the molecule, resulting in significantly less fragmentation. researchgate.net The primary advantage of CI is that it typically produces an abundant protonated molecule [M+H]⁺ (e.g., at m/z 235), which clearly confirms the molecular weight of the compound.

Table 3: Expected EI-MS Fragmentation Ions for Hexadecatrienal (C₁₆H₂₆O)

Ion (m/z) Description Fragmentation Pathway
234 Molecular Ion (M⁺˙) Electron Ionization
216 [M-H₂O]⁺ Loss of water
205 [M-CHO]⁺ Loss of formyl radical
190 [M-C₂H₄O]⁺ McLafferty + 14 rearrangement
Various CₙH₂ₙ₋₁, CₙH₂ₙ₋₃... Cleavage along the alkyl chain

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the precise structure of a compound, including the location of its double bonds. In an MS/MS experiment, a specific ion (a "precursor ion"), such as the molecular ion (m/z 234) or the protonated molecule (m/z 235) of this compound, is selected in the first stage of the mass spectrometer. This selected ion is then fragmented by Collision-Induced Dissociation (CID) , where it collides with an inert gas (e.g., argon or nitrogen). wikipedia.org

The kinetic energy from the collision is converted into internal energy, causing the precursor ion to break apart into "product ions". wikipedia.org The resulting product ion spectrum is characteristic of the precursor's structure. While CID of the molecular ion can provide some structural information, unambiguously determining the exact position of double bonds in a polyunsaturated chain can be challenging.

To overcome this, derivatization techniques followed by MS/MS are often employed. The double bonds can be chemically modified (e.g., through epoxidation) to create a structure that yields diagnostic fragment ions upon CID. nih.govacs.org These diagnostic ions, which result from cleavage at the site of the original double bond, allow for the precise mapping of the unsaturation points within the molecule, thus confirming the 7, 11, and 13 positions of the double bonds in this compound.

Table of Mentioned Compounds

Compound Name
This compound
Methanol
Acetonitrile
Methane
Ammonia
Argon

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, which has a molecular formula of C₁₆H₂₆O, the theoretical exact mass is a key parameter for its confirmation.

HRMS analysis provides a measured mass-to-charge ratio (m/z) that can be compared to the calculated theoretical value. This comparison allows for the confirmation of the molecular formula, distinguishing it from other isomers or compounds with the same nominal mass.

Key Data for this compound:

Molecular Formula: C₁₆H₂₆O nih.gov

Calculated Exact Mass: 234.198365449 Da nih.gov

The ability of HRMS to provide this level of precision is indispensable in pheromone research, where sample quantities can be exceedingly low and purity is essential for biological activity.

Spectroscopic Techniques for Structural Confirmation of this compound

While HRMS confirms the elemental composition, a combination of spectroscopic techniques is required to elucidate the compound's complete three-dimensional structure, including the connectivity of atoms, the nature of functional groups, and the specific geometry of its double bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the detailed structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon skeleton and the environment of each hydrogen atom.

For this compound, ¹H NMR is particularly crucial for assigning the stereochemistry of the three double bonds. The coupling constants (J-values) between protons on the double bonds are diagnostic of their geometry (Z or E).

A smaller coupling constant (typically ~11 Hz for this structure) is indicative of a cis (or Z) configuration. researchgate.net

A larger coupling constant (typically ~15 Hz for this structure) confirms a trans (or E) configuration. researchgate.net

In one study, the assignment of proton signals was accomplished using a ¹H-¹H COSY experiment, which reveals which protons are coupled to each other. researchgate.net The distinct chemical shift of the aldehyde proton (typically δ 9-10 ppm) is also a key identifier. oregonstate.edu

Interactive Table: Characteristic ¹H NMR Data for this compound
Proton AssignmentApproximate Chemical Shift (δ ppm)MultiplicityKey Coupling Constants (J Hz)
Aldehyde (CHO)9.7 - 9.8Triplet~1.5
Olefinic (C13-H, C14-H)5.6 - 6.4MultipletJ₁₃,₁₄ ≈ 15 (E-config)
Olefinic (C11-H, C12-H)5.3 - 5.8MultipletJ₁₁,₁₂ ≈ 11 (Z-config)
Olefinic (C7-H, C8-H)5.3 - 5.4MultipletJ₇,₈ ≈ 10-11 (Z-config)
Allylic (e.g., C6-H₂, C9-H₂)2.0 - 2.3Multiplet-
Alkyl Chain (CH₂)1.2 - 1.6Multiplet-
Terminal Methyl (CH₃)0.9 - 1.0Triplet~7.5

¹³C NMR spectroscopy complements the proton data by showing a distinct signal for each unique carbon atom, including the characteristic downfield shift for the aldehyde carbonyl carbon (typically δ 190-215 ppm). oregonstate.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. For this compound, IR analysis provides clear evidence for its key structural features.

The most prominent absorptions are:

Aldehyde C=O Stretch: A strong, sharp peak typically appears around 1705-1730 cm⁻¹. For α,β-unsaturated aldehydes, this peak is often shifted to a lower wavenumber (1710-1685 cm⁻¹) due to conjugation. orgchemboulder.comlibretexts.org Published data for a related trienal shows this peak at 1711 cm⁻¹. researchgate.net

Aldehyde C-H Stretch: One or two characteristic peaks of moderate intensity appear in the region of 2700-2860 cm⁻¹. libretexts.orgpressbooks.pub The peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. orgchemboulder.com

C=C Stretch: Absorptions for the carbon-carbon double bonds are expected in the 1640-1680 cm⁻¹ region.

=C-H Bending (Out-of-Plane): The stereochemistry of the double bonds can be supported by these peaks. A strong absorption around 968 cm⁻¹ is characteristic of an E-configured (trans) double bond. researchgate.net

Interactive Table: Key IR Absorption Bands for this compound
Functional GroupVibration TypeReported Wavenumber (cm⁻¹)Expected Range (cm⁻¹)
Aldehyde (C=O)Stretch1711 researchgate.net1710 - 1685 orgchemboulder.com
Alkane (C-H)Stretch2928 researchgate.net3000 - 2850
Aldehyde (C-H)Stretch-2830 - 2695 orgchemboulder.com
E-Double Bond (=C-H)Out-of-plane bend968 researchgate.net970 - 960

Raman spectroscopy, while less commonly reported for this specific compound, is complementary to IR. It is particularly sensitive to the symmetric vibrations of non-polar bonds, and would be expected to show strong signals for the C=C stretching vibrations of the polyene chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which causes the promotion of electrons to higher energy orbitals. This technique is especially useful for analyzing compounds containing conjugated π systems (alternating single and multiple bonds).

The this compound molecule possesses a conjugated triene system (three alternating double bonds), which acts as a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) is directly related to the extent of conjugation. As the number of conjugated double bonds increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. masterorganicchemistry.comopenstax.org This decrease in energy corresponds to an absorption at a longer wavelength (a bathochromic or red shift). utoronto.ca

For example, 1,3-butadiene (B125203) (two conjugated double bonds) has a λmax of 217 nm, while 1,3,5-hexatriene (B1211904) (three conjugated double bonds) has a λmax of 258 nm. openstax.org Therefore, this compound is expected to have a λmax in a similar region, providing clear evidence for the presence of the conjugated triene system.

Biosensor and Chemo-sensing Platforms for this compound Detection

Beyond traditional analytical instruments, highly sensitive and selective detection of this compound can be achieved using biosensors. These platforms leverage biological components, such as insect antennae, which have evolved to detect specific pheromones with extraordinary sensitivity.

Electroantennography (EAG) is a technique that measures the electrical response of an entire insect antenna to an odorant stimulus. ockenfels-syntech.com It is a powerful bioassay used to screen for biologically active compounds. ockenfels-syntech.com In this method, the insect antenna is used as the sensing element of a biosensor. When molecules of an active compound like this compound bind to the olfactory receptors on the antenna, they trigger a summation of nerve cell depolarizations, resulting in a measurable voltage change. ockenfels-syntech.com

This EAG response is highly specific and sensitive, making it an ideal detector. The technique of coupling a gas chromatograph (GC) to an EAG detector (GC-EAD) is frequently used in pheromone identification. researchgate.net This allows researchers to pinpoint which specific compound in a complex mixture is responsible for eliciting a biological response from the insect. Such biosensors have been integrated into mobile robots for tasks like olfactory searches, demonstrating their practical application in locating a pheromone source. epapers2.orgnih.gov

Ecological and Behavioral Roles of 7z,11z,13e Hexadeca 7,11,13 Trienal

Identification of Organisms Utilizing (7Z,11Z,13E)-hexadeca-7,11,13-trienal as a Chemical Signal

Research has identified this compound as a key chemical signal for the citrus leafminer, Phyllocnistis citrella, a moth belonging to the Lepidoptera order and Gracillariidae family. This compound is a component of the female-emitted sex pheromone. researchgate.netresearchgate.netresearchgate.net While initially, (7Z,11Z)-7,11-hexadecadienal was thought to be the primary sex attractant for this species in Japan, further studies on populations in Brazil and California revealed this compound as another critical component of the sex pheromone. researchgate.net

Lures containing the synthetic version of this pheromone blend have also been found to attract other species within the same genus, including Phyllocnistis insignis and Phyllocnistis vitegenella. flvc.orgresearchgate.net

SpeciesFamilyOrderRole of Compound
Phyllocnistis citrellaGracillariidaeLepidopteraSex Pheromone Component
Phyllocnistis insignisGracillariidaeLepidopteraAttractant
Phyllocnistis vitegenellaGracillariidaeLepidopteraAttractant

Role of this compound in Conspecific Communication

The most well-documented role of this compound is in the sexual communication of the citrus leafminer, Phyllocnistis citrella. researchgate.netresearchgate.netresearchgate.net Female moths release this compound as a part of a pheromone blend to attract conspecific males for mating. researchgate.net Field evaluations have shown that a mixture of this compound and (7Z,11Z)-hexadeca-7,11-dienal is highly effective at attracting male citrus leafminer moths. researchgate.netresearchgate.net

Interestingly, the specific ratio of these two components can vary geographically. For instance, in Vietnamese populations of P. citrella, a 3:1 mixture of this compound to (7Z,11Z)-hexadeca-7,11-dienal was found to be attractive to males. In contrast, for the Japanese strain of the same species, the addition of the trienal component did not enhance, and at times even diminished, the attractiveness of the dienal, suggesting a divergence in their chemical communication systems. researchgate.net

Table of Pheromone Components and their Ratios in Phyllocnistis citrella

Compound Ratio in Vietnamese Strain Effect in Japanese Strain
This compound 3 No synergistic effect, can be inhibitory

Currently, there is no scientific evidence to suggest that this compound functions as an aggregation or dispersal signal in any insect species. The available research exclusively points to its role as a sex pheromone involved in mate attraction.

Interspecific Interactions Mediated by this compound

There is no available research to indicate that this compound is involved in predator-prey dynamics or serves as a defense mechanism for any organism. Its identified function is limited to chemical signaling for the purpose of reproduction.

While the citrus leafminer, Phyllocnistis citrella, is targeted by various parasitoids, there is no scientific literature to confirm that these parasitoids use this compound as a kairomone to locate their host. Kairomones are chemical signals emitted by one species that benefit a receiving species. Although some parasitoids are known to be attracted to the sex pheromones of their hosts, this specific interaction has not been documented for this compound. frontiersin.orgmdpi.com

Quantitative Analysis of this compound Emission Profiles in Nature

This compound is a significant component of the sex pheromone of the citrus leafminer, Phyllocnistis citrella. The complete composition of the female-emitted sex pheromone has been identified through the analysis of effluvia from live female moths. This analysis revealed the presence of three key compounds, with this compound being the major component.

The precise blend of these compounds is critical for the effective attraction of conspecific males. Field trials have demonstrated that neither this compound nor (7Z,11Z)-hexadeca-7,11-dienal alone is attractive to male moths. However, a binary mixture of these two compounds is highly effective. The ratio of these components is a crucial factor in male attraction, with studies indicating that a 3:1 blend of this compound and (7Z,11Z)-hexadeca-7,11-dienal is sufficient for optimal male attraction in some geographical regions. In certain populations, a third minor component, (Z)-7-hexadecenal, has also been identified. The addition of the isomeric (7Z,11Z,13Z)-hexadecatrienal has been found to inhibit attraction to the two-component blend.

While the relative ratios of the pheromone components have been established, detailed quantitative data on the specific emission rates of this compound from individual female P. citrella moths under natural conditions are not extensively documented in the available scientific literature. Such studies would typically involve techniques like volatile collection from calling females followed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of each component released per unit of time. This information is vital for a deeper understanding of the chemical ecology of the species and for optimizing the use of synthetic pheromones in pest management strategies.

Table 1: Composition of the Sex Pheromone Blend of Phyllocnistis citrella

Compound Role Typical Ratio
This compound Major Component 3
(7Z,11Z)-hexadeca-7,11-dienal Essential Component 1

Environmental Factors Influencing the Ecological Efficacy of this compound

The ecological efficacy of this compound as a sex pheromone is intrinsically linked to various environmental factors that influence both the insect's behavior and the chemical properties of the pheromone itself. These factors include temperature, photoperiod, and to a lesser extent, humidity and light intensity.

Temperature: Temperature is a critical factor affecting the life cycle and reproductive behavior of Phyllocnistis citrella. Studies have shown that the developmental time from egg to adult decreases as temperature increases, with an optimal temperature for development around 30°C. nih.govcambridge.org Both female and male longevity is greater at lower temperatures (e.g., 20°C) and shorter at higher temperatures (e.g., 35°C). nih.govcambridge.org The fecundity of females is also influenced by temperature, with the highest egg production observed at 30°C. nih.govcambridge.org While direct studies on the effect of temperature on the emission rate of this compound are limited, it is a general principle in insects that pheromone release rates increase with temperature up to an optimal point.

Photoperiod: The calling behavior of female P. citrella, during which they release the sex pheromone, is strongly influenced by the photoperiod. Mating activity primarily occurs within a narrow two-hour window, beginning one hour before the onset of the photophase (light period). This nocturnal or crepuscular activity pattern is a common adaptation in moths to avoid predation and unfavorable climatic conditions. The diel rhythm of male P. citrella captures in pheromone-baited traps confirms this, with the majority of males being caught during the scotophase (dark period), specifically between 22:00 and 23:00 hours, and no captures during the photophase. The age of the female moth and the photoperiod they are exposed to also affect the proportion of females that engage in calling behavior.

Other Abiotic Factors: While less studied for this specific compound, humidity and light intensity are known to affect the stability and dispersal of lepidopteran pheromones in general. As a polyunsaturated aldehyde, this compound is susceptible to degradation through oxidation and isomerization, processes that can be accelerated by exposure to UV radiation from sunlight and high humidity. The dispersal of the pheromone plume is also affected by wind speed and turbulence, which are influenced by the local microclimate.

Table 2: Influence of Environmental Factors on Phyllocnistis citrella Biology and Pheromone-Related Behavior

Environmental Factor Observed Effect on Phyllocnistis citrella
Temperature - Developmental time decreases with increasing temperature (optimal ~30°C). nih.govcambridge.org- Longevity decreases with increasing temperature. nih.govcambridge.org- Fecundity is highest at 30°C. nih.govcambridge.org

| Photoperiod | - Calling behavior and mating are primarily nocturnal/crepuscular, occurring around the onset of the photophase.- Male captures in pheromone traps are highest during the scotophase. |

Structure Activity Relationships Sar of 7z,11z,13e Hexadeca 7,11,13 Trienal and Its Analogs

Investigating the Influence of Double Bond Geometry (Z/E Isomers) on Biological Activity

The geometric configuration of the double bonds in (7Z,11Z,13E)-hexadeca-7,11,13-trienal is paramount to its function as a sex pheromone. Alterations to the Z/E (cis/trans) arrangement at any of the three double bond positions (7, 11, and 13) can lead to a significant reduction or complete loss of biological activity, and in some cases, can even result in behavioral antagonism.

Field trials have demonstrated that the (7Z,11Z,13E) isomer is a critical component of the attractive pheromone blend for P. citrella populations in various parts of the world, including Brazil and California. bioone.org However, the biological activity is not solely dependent on this single isomer but on its interplay with other compounds and isomers. A key finding is the inhibitory effect of the (7Z,11Z,13Z)-hexadecatrienal isomer. When this all-Z isomer is added to the naturally attractive two-component blend of this compound and (7Z,11Z)-hexadecadienal, it significantly inhibits the attraction of male moths. researchgate.net

Furthermore, the biological response to different isomers can vary geographically, suggesting divergence in the pheromone communication systems of different P. citrella populations. For instance, the isomer (7Z,11E,13E)-hexadecatrienal was synthesized and tested in both Vietnam and Japan. In Vietnam, it was found to be a component of a synergistic blend, but in Japan, it did not enhance the attractiveness of the primary pheromone component, (7Z,11Z)-hexadecadienal; instead, it was found to diminish the attraction. researchgate.net This highlights the high degree of specificity of the olfactory receptors in male moths and the importance of the correct geometry at the 11-position for biological activity in certain populations.

Table 1: Influence of Double Bond Geometry on Behavioral Response of Male Phyllocnistis citrella

Compound/Blend TestedGeographic Location of StudyObserved Behavioral EffectReference
This compound + (7Z,11Z)-hexadecadienalCalifornia, USAStrong attraction (Synergism) researchgate.net
This compound + (7Z,11Z)-hexadecadienal + (7Z,11Z,13Z)-hexadecatrienalCalifornia, USAInhibition of attraction (Antagonism) researchgate.net
(7Z,11Z)-hexadecadienal + (7Z,11E,13E)-hexadecatrienalJapanDiminished attraction researchgate.net
(7Z,11Z)-hexadecadienal + this compoundVietnamStrong attraction (Synergism) researchgate.net

Effect of Chain Length and Functional Group Modifications on this compound Bioactivity

The structure-activity relationship of this compound is also highly sensitive to modifications in chain length and the terminal functional group. The natural pheromone blend of P. citrella often includes compounds that are structurally related to the trienal but differ in their degree of unsaturation, which constitutes a functional group modification.

The most critical analog is (7Z,11Z)-hexadecadienal, which has a similar sixteen-carbon backbone but lacks the double bond at the 13-position. In field trials conducted in Brazil and California, neither this compound nor (7Z,11Z)-hexadecadienal alone were attractive to male moths. However, a blend of the two, typically in a 3:1 ratio of trienal to dienal, was found to be highly attractive. researchgate.netnih.gov This demonstrates a strong synergistic effect, where the presence of both compounds is necessary for a full behavioral response. The pheromone gland extracts of female P. citrella have also been found to contain (Z)-7-hexadecenal, a monoenal analog, albeit in a much smaller ratio. nih.gov While the addition of this compound to the trienal/dienal blend did not significantly increase trap catch, some studies have noted that other monoenyl derivatives can strongly inhibit the activity of the dienal component. researchgate.netresearchgate.net

There is a lack of published research on the effects of other chain lengths (e.g., C14 or C18 analogs) or modifications to the aldehyde functional group (e.g., corresponding alcohols or acetates) on the biological activity in P. citrella. The high specificity of the pheromone system suggests that such changes would likely lead to a significant loss of activity.

Table 2: Bioactivity of this compound and Structurally Related Analogs

Compound TestedModification from (7Z,11Z,13E)-16:AldObserved Biological EffectReference
This compound (alone)-Not attractive researchgate.net
(7Z,11Z)-hexadecadienalFewer double bondsNot attractive alone; synergistic with the trienal researchgate.netnih.gov
(Z)-7-hexadecenalFewer double bondsDid not increase attraction when added to trienal/dienal blend researchgate.net
Other monoenyl derivativesFewer double bondsCan be inhibitory to the dienal component researchgate.net

Receptor Binding Studies and Ligand-Receptor Interactions for this compound

As of this writing, there is a notable absence of published research specifically detailing the receptor binding studies and ligand-receptor interactions for this compound with the olfactory receptors (ORs) of Phyllocnistis citrella. However, the principles of pheromone reception in Lepidoptera are well-established and provide a framework for understanding these interactions.

In moths, the detection of pheromones is mediated by a complex of proteins within the antennal sensilla. Pheromone-binding proteins (PBPs) are thought to bind to the hydrophobic pheromone molecules as they enter the sensillum lymph and transport them to the ORs located on the dendritic membrane of olfactory sensory neurons. nih.gov The interaction between the pheromone and the OR is highly specific and is the primary determinant of the neural signal. The ORs function as ligand-gated ion channels, typically as a heterodimer consisting of a specific OR subunit and a highly conserved co-receptor (Orco). frontiersin.org

Studies on other moth species that use long-chain aldehydes as pheromones have shown that their ORs are finely tuned to the specific structure of the ligand, including chain length, position and geometry of double bonds, and the functional group. nih.gov It is highly probable that P. citrella possesses a specific OR that binds to this compound with high affinity, and that the inhibitory effects of isomers like (7Z,11Z,13Z)-hexadecatrienal are due to their inability to activate this receptor, or perhaps their ability to bind to it without causing activation, thus blocking the natural pheromone.

Electrophysiological Responses (Electroantennography, Single Sensillum Recordings) to this compound and Analogs

Research has shown that male P. citrella antennae exhibit significant EAG responses to this compound, as well as to the synergistic component (7Z,11Z)-hexadecadienal and the minor component (Z)-7-hexadecenal. nih.gov This indicates that there are olfactory sensory neurons on the antenna that are sensitive to all three of these compounds. The relative EAG responses to different geometric isomers of the pheromone components have also been investigated. For example, the male antenna of P. citrella shows a strong response to the natural (7Z,11Z)-hexadecadienal, with weaker responses to its other geometric isomers (7E,11Z), (7Z,11E), and (7E,11E). researchgate.net This differential response at the peripheral level is consistent with the specificity observed in behavioral assays.

There is currently a lack of published data from single sensillum recordings (SSR) for P. citrella. SSR is a more refined technique that allows for the measurement of the activity of individual olfactory sensory neurons. Such studies would be invaluable in deconstructing the specific roles of different neurons in detecting the individual components of the pheromone blend and their isomers, and would provide a deeper understanding of the neural coding of pheromone signals in this species.

Table 3: Relative Electroantennogram (EAG) Responses of Male P. citrella to Isomers of Hexadecadienal

Compound (1.0 ng)Relative EAG Amplitude*Reference
(7Z,11Z)-hexadecadienalHigh researchgate.net
(7E,11Z)-hexadecadienalLow researchgate.net
(7Z,11E)-hexadecadienalLow researchgate.net
(7E,11E)-hexadecadienalLow researchgate.net

*Relative amplitudes are based on published diagrams and are not to a specific numerical scale.

Behavioral Assays for Dose-Response and Synergistic/Antagonistic Effects with this compound

Behavioral assays, primarily in the form of field trapping experiments, have been crucial in defining the precise nature of the structure-activity relationships for the P. citrella pheromone. These studies have provided clear evidence for dose-dependency, synergism, and antagonism.

Dose-Response: The attractiveness of the pheromone blend is dose-dependent. A study in Brazil evaluated doses of 0.1, 1, 10, and 100 µg of the 3:1 blend of this compound and (7Z,11Z)-hexadecadienal. The doses of 10 µg and 100 µg were found to attract the greatest number of males, with the 100 µg dose being recommended for monitoring purposes. scielo.br This indicates that there is an optimal range of concentrations for eliciting a behavioral response.

Synergism and Antagonism: As previously mentioned, the synergistic interaction between this compound and (7Z,11Z)-hexadecadienal is well-documented, with a 3:1 blend being highly attractive. researchgate.netnih.gov Conversely, the antagonistic effect of the (7Z,11Z,13Z) isomer is a clear example of how a small change in molecular geometry can switch a compound's function from neutral to inhibitory. researchgate.net This high degree of specificity ensures the fidelity of the chemical communication channel and prevents cross-attraction between closely related species.

Table 4: Dose-Response of Male P. citrella to a 3:1 Blend of (7Z,11Z,13E)-16:Ald and (7Z,11Z)-16:Ald

Dose (µg)Mean Number of Males Captured (+/- SE)Reference
0 (Control)~1 scielo.br
0.1~5 scielo.br
1.0~12 scielo.br
10~20 scielo.br
100~22 scielo.br

Data are approximate values interpreted from graphical representations in the cited source.

Mechanistic Investigations of 7z,11z,13e Hexadeca 7,11,13 Trienal Action

Molecular Mechanisms of Olfactory Receptor Activation by (7Z,11Z,13E)-hexadeca-7,11,13-trienal

The perception of this compound begins at the molecular level, with its interaction with specific olfactory receptors (ORs) located on the dendritic membranes of olfactory sensory neurons (OSNs) in insects. These neurons are typically housed within specialized hair-like structures on the antennae called sensilla. While the specific receptor for this compound has not been definitively identified, it is widely accepted that pheromone detection in insects is mediated by a class of G-protein coupled receptors (GPCRs).

The binding of a pheromone molecule like this compound to its specific OR is a highly selective process, akin to a lock and key mechanism. This specificity is crucial for distinguishing between the pheromones of the same species and those of others, thus ensuring reproductive isolation. The unique stereochemistry and functional groups of this compound are critical for its recognition by the receptor.

Table 1: Key Molecular Interactions in Olfactory Receptor Activation

Interaction ComponentRole in Receptor Activation
Pheromone Binding Pocket A specific three-dimensional cavity within the olfactory receptor that recognizes and binds to this compound based on its size, shape, and chemical properties.
Ligand-Receptor Bonding Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, that stabilize the binding of the pheromone to the receptor.
Conformational Change The binding of the pheromone induces a change in the three-dimensional shape of the olfactory receptor.
G-Protein Activation The conformational change in the receptor allows it to interact with and activate a heterotrimeric G-protein on the intracellular side of the neuronal membrane.

Signal Transduction Pathways Initiated by this compound Perception

The activation of the olfactory receptor by this compound initiates a cascade of intracellular events known as signal transduction. This process amplifies the initial signal and converts it into an electrical impulse that can be transmitted to the brain. In insects, the predominant signal transduction pathway for olfaction involves the activation of adenylyl cyclase.

Upon activation by the pheromone-bound GPCR, the G-protein, specifically its α-subunit, dissociates and activates the enzyme adenylyl cyclase. This enzyme then catalyzes the conversion of ATP into cyclic adenosine (B11128) monophosphate (cAMP), a second messenger molecule. The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated ion channels in the neuronal membrane. The influx of positive ions, such as sodium and calcium, through these channels depolarizes the neuron, generating a receptor potential. If this potential reaches a certain threshold, it triggers an action potential, or nerve impulse.

Table 2: Components of the Putative Signal Transduction Pathway for this compound

ComponentFunction
G-Protein Coupled Receptor (GPCR) Binds to this compound and activates the G-protein.
G-Protein A molecular switch that, upon activation, stimulates adenylyl cyclase.
Adenylyl Cyclase An enzyme that produces the second messenger, cyclic AMP (cAMP), from ATP.
Cyclic AMP (cAMP) A second messenger that binds to and opens cyclic nucleotide-gated ion channels.
Cyclic Nucleotide-Gated Ion Channels Pores in the neuronal membrane that allow the influx of cations, leading to depolarization.
Action Potential An electrical signal that propagates along the axon of the neuron to the brain.

Neural Processing of this compound Stimuli in the Central Nervous System

The action potentials generated by the olfactory sensory neurons are transmitted to the primary olfactory center in the insect brain, known as the antennal lobe. The antennal lobe is a highly organized structure composed of distinct spherical neuropils called glomeruli. All OSNs expressing the same type of olfactory receptor converge onto a single glomerulus. This anatomical arrangement creates a "scent map" where different odors, including specific pheromone components, are represented by the activation of specific glomeruli.

The information from the glomeruli is then processed by a network of local interneurons and projection neurons. Projection neurons relay the processed olfactory information to higher brain centers, including the mushroom bodies and the lateral horn. The mushroom bodies are involved in olfactory learning and memory, while the lateral horn is thought to be involved in mediating innate behavioral responses to odors, such as the attraction of a male citrus leafminer to the female's sex pheromone.

Influence of this compound on Endocrine and Neurohormonal Systems

The perception of a sex pheromone like this compound can trigger a cascade of physiological and behavioral responses that are ultimately regulated by the endocrine and neurohormonal systems. While direct experimental evidence for this specific compound is limited, it is well-established in insects that the detection of mating signals can lead to the release of various hormones that prepare the insect for reproductive behavior.

For instance, the neural signals generated by the perception of the pheromone could stimulate the release of neurohormones from the brain, which in turn could act on the corpora allata to modulate the synthesis of juvenile hormone. Juvenile hormone is a key regulator of reproductive maturation and behavior in insects. The perception of the pheromone could also influence the release of other neuropeptides that are known to be involved in arousal, locomotion, and mating behaviors.

Genomic and Proteomic Responses to this compound Exposure

Exposure to pheromones can induce changes in gene expression and protein synthesis in insects, reflecting a state of heightened reproductive readiness. While specific genomic and proteomic studies on the effects of this compound are not yet available, research on other insect species has shown that exposure to sex pheromones can lead to the upregulation of genes and proteins involved in various processes.

These can include genes related to sensory perception, neuronal plasticity, energy metabolism, and the synthesis of molecules involved in mating and fertilization. For example, prolonged exposure to a pheromone might lead to an increase in the expression of the specific olfactory receptor for that pheromone, thereby enhancing the insect's sensitivity. Furthermore, changes in the proteome of the antennal lobe and higher brain centers could reflect the neural plasticity associated with learning and memory of the pheromone cue.

Table 3: Potential Genomic and Proteomic Responses to Pheromone Exposure

Response CategoryPotential Changes
Gene Expression Upregulation of genes encoding olfactory receptors, proteins involved in signal transduction, and neuropeptides associated with reproductive behavior.
Protein Synthesis Increased production of proteins involved in neuronal signaling, energy metabolism to support heightened activity, and enzymes related to hormone synthesis.
Neuronal Plasticity Changes in the expression of proteins associated with synaptic remodeling and the formation of olfactory memories.

Environmental Fate and Degradation of 7z,11z,13e Hexadeca 7,11,13 Trienal

Photodegradation Pathways of (7Z,11Z,13E)-hexadeca-7,11,13-trienal in Atmospheric and Aqueous Environments

Detailed experimental studies on the photodegradation of this compound are not extensively documented in scientific literature. As a polyunsaturated aldehyde, it is anticipated to be susceptible to degradation by sunlight. The conjugated triene system and the aldehyde functional group are expected to be reactive sites for photochemical reactions. In the atmosphere, direct photolysis and reaction with photochemically generated oxidants, such as hydroxyl radicals (•OH) and ozone (O3), would likely be the primary degradation pathways. In aqueous environments, direct photolysis in the upper, sunlit layers of water bodies could occur, though the compound's low water solubility might limit this process.

Microbial Degradation of this compound in Soil and Water Systems

There is a notable lack of specific research on the microbial degradation of this compound in soil and aquatic environments. Generally, long-chain aldehydes can be metabolized by a variety of microorganisms through oxidation of the aldehyde group to a carboxylic acid, followed by beta-oxidation of the hydrocarbon chain. The presence of multiple double bonds may influence the rate and pathway of degradation. However, without specific studies, the microorganisms involved, the degradation rates (e.g., half-life in soil and water), and the metabolic pathways remain uncharacterized for this particular compound.

Volatilization and Atmospheric Transport of this compound

As a semiochemical used in dispensers for mating disruption, this compound is designed to be volatile. However, quantitative data on its vapor pressure and Henry's Law constant, which are crucial for modeling its volatilization and atmospheric transport, are not available in the public domain. After release, it is expected to exist in the vapor phase in the atmosphere. Its transport will be governed by wind speed and direction, and atmospheric stability. Long-range transport is possible, although its atmospheric lifetime is likely limited by photodegradation.

Adsorption and Leaching Characteristics of this compound in Environmental Matrices

Specific studies detailing the adsorption and leaching characteristics of this compound in different soil types have not been identified. The mobility of organic compounds in soil is influenced by their water solubility and their affinity for soil organic matter and clay particles, often expressed as the soil organic carbon-water (B12546825) partitioning coefficient (Koc). For a long-chain hydrocarbon-like molecule, significant adsorption to soil organic matter would be expected, which would in turn limit its potential for leaching into groundwater. However, without experimentally determined Koc values, any assessment of its mobility remains speculative.

Formation of Degradation Products and Their Potential Ecological Impact

Given the absence of detailed studies on the degradation pathways of this compound, its degradation products have not been identified. Photodegradation is likely to yield smaller, more oxidized compounds, potentially including smaller aldehydes, ketones, and carboxylic acids. Microbial degradation would be expected to ultimately lead to carbon dioxide and water. The ecological impact of any intermediate degradation products is unknown. Due to its use in small quantities for pest management, the environmental concentrations of the parent compound and its degradants are expected to be low.

Future Directions and Emerging Research Avenues for 7z,11z,13e Hexadeca 7,11,13 Trienal

Advanced Computational Modeling for Receptor Interactions

The intricate dance between (7Z,11Z,13E)-hexadeca-7,11,13-trienal and its corresponding receptor proteins in the insect antenna is a critical area of investigation. Advanced computational modeling techniques, such as molecular docking and molecular dynamics simulations, are becoming indispensable tools for elucidating these interactions at an atomic level. acs.orgmdpi.com These in silico approaches allow researchers to predict the binding affinity and orientation of the pheromone within the receptor's binding pocket. nih.gov By understanding the precise molecular determinants of this recognition, scientists can rationally design more potent and selective pheromone analogs.

Recent studies have demonstrated the power of combining computational docking with molecular dynamics to investigate how structural modifications to pheromone molecules affect their binding affinity and subsequent activation of the olfactory receptor. acs.org This knowledge is crucial for developing novel compounds that can either mimic or block the natural pheromone, leading to innovative strategies for mating disruption. Furthermore, structure-based virtual screening (SBVS) is emerging as a powerful technique to accelerate the discovery of new ligands for insect odorant receptors, expanding the chemical space beyond naturally occurring compounds. ijbs.com

Table 1: Computational Approaches in Pheromone Research

Computational Technique Application in this compound Research Potential Outcome
Molecular Docking Predicting the binding pose of the pheromone within its receptor. Identification of key amino acid residues involved in binding.
Molecular Dynamics Simulating the dynamic behavior of the pheromone-receptor complex over time. Understanding the conformational changes upon ligand binding. plos.org

| Virtual Screening | Screening large chemical libraries for potential new active compounds. ijbs.com | Discovery of novel agonists or antagonists for the pheromone receptor. |

Nanotechnology and Controlled Release Formulations

A significant challenge in the practical application of this compound for pest control is its volatility and susceptibility to environmental degradation. ciac.jl.cnresearchgate.net Nanotechnology offers promising solutions to overcome these limitations through the development of controlled-release formulations. iipseries.org By encapsulating the pheromone within nanomaterials, its release rate can be precisely controlled, ensuring a sustained and effective presence in the target environment. nih.govacs.org

Various nano-based delivery systems are being explored, including nanogels, nanofibers, and inorganic nanomaterials. researchgate.net These formulations can protect the pheromone from degradation by UV light, oxidation, and other environmental factors, thereby extending its field longevity. researchgate.net For instance, electrospun nanofibers loaded with pheromones have demonstrated the ability to provide a uniform and prolonged release over several months. researchgate.net Similarly, graphene oxide-based composites have been shown to extend the diffusion path of pheromones, increasing their persistence and the number of pests trapped. acs.org These advancements in controlled-release technology are critical for making pheromone-based pest management economically viable and effective for a wider range of agricultural applications. pageplace.decontrolledreleasesociety.org

Genetically Engineered Organisms for Sustainable Production

The chemical synthesis of complex pheromones like this compound can be costly and generate chemical waste. biorxiv.orgnih.gov A sustainable and economically competitive alternative lies in the use of genetically engineered organisms, particularly yeasts and plants, as bio-factories for pheromone production. dtu.dkfrontiersin.orgnih.gov

Metabolic engineering strategies are being employed to rewire the fatty acid biosynthesis pathways in yeasts such as Saccharomyces cerevisiae and Yarrowia lipolytica to produce specific fatty acid-derived pheromones. nih.govfrontiersin.orgnih.gov By introducing genes encoding for specific desaturases and fatty acyl-CoA reductases from insects, researchers can direct the yeast's metabolic machinery to synthesize the desired pheromone components. nih.govoup.com Significant progress has been made in optimizing these microbial systems to achieve commercially relevant titers. biorxiv.org This biotechnological approach not only offers a more environmentally friendly production method but also has the potential to significantly reduce the cost of pheromones, making them more accessible for widespread use in agriculture. biorxiv.orgdtu.dk

Table 2: Engineered Yeast Strains for Pheromone Production

Yeast Species Engineering Strategy Target Pheromone Type Reference
Saccharomyces cerevisiae Overexpression of desaturases and reductases, elimination of competing pathways. Lepidopteran sex pheromones (C10-C18). frontiersin.orgnih.gov

Exploring Novel Biological Functions and Target Organisms

While this compound is primarily known as a sex pheromone, there is a growing interest in exploring its potential for other biological functions and its effects on a broader range of target organisms. researchgate.netnih.gov Pheromones can mediate a variety of behaviors in insects, including aggregation, alarm signaling, and territory marking. epa.govnih.gov Investigating whether this specific trienal, or its individual components, can elicit such responses in other species could open up new avenues for pest management.

For example, some compounds that act as sex pheromones in one species might function as repellents or attractants for other, non-target insects, including beneficial predators or parasitoids. A deeper understanding of the chemical ecology of this compound could lead to the development of more sophisticated and ecosystem-friendly pest control strategies that go beyond simple mating disruption. This research involves detailed behavioral assays and electrophysiological recordings to screen for activity in a diverse array of insect species.

Cross-Disciplinary Research Bridging Chemical Ecology, Synthetic Chemistry, and Neuroethology

The future of research on this compound lies in a highly integrated, cross-disciplinary approach. The synergy between chemical ecology, synthetic chemistry, and neuroethology is essential for a comprehensive understanding of this semiochemical and its applications. researchgate.netthieme-connect.deresearchgate.net

Chemical Ecology provides the foundational knowledge of how organisms use chemicals to interact with their environment, identifying the natural context and behavioral significance of the pheromone. wesleyan.edu

Synthetic Chemistry enables the efficient and stereoselective synthesis of the pheromone and its analogs for research and commercial use, providing the necessary tools for biological testing. thieme-connect.demdpi.com

Neuroethology investigates the neural mechanisms underlying an insect's perception of and response to the pheromone, from the initial detection by olfactory receptors to the processing of this information in the brain and the resulting behavioral output. nih.govfrontiersin.orgnih.govpeerj.comresearchgate.net

By combining insights from these fields, researchers can create a holistic picture of the pheromone's role in insect biology. This integrated approach will be crucial for designing more effective and targeted pest management strategies, such as developing lures that are more attractive to the target pest or creating disruptants that more effectively block the insect's ability to locate a mate.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing (7Z,11Z,13E)-hexadeca-7,11,13-trienal with high stereochemical purity?

  • Answer: Synthesis requires precise control of reaction conditions (e.g., low-temperature Wittig reactions or catalytic hydrogenation) to preserve the Z/E configuration. Use NMR spectroscopy (¹H and ¹³C) and mass spectrometry to validate stereochemistry. For reproducibility, document reaction parameters (solvent polarity, catalyst loading, and reaction time) and compare retention times with authentic standards via GC-MS .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Answer: Conduct accelerated stability studies using HPLC or GC to monitor degradation products. Test under controlled humidity, temperature (e.g., 4°C vs. room temperature), and light exposure. Include inert atmospheres (argon/nitrogen) to assess oxidative stability. Quantify degradation kinetics using Arrhenius equations .

Q. What literature search strategies are effective for identifying prior studies on this compound’s bioactivity?

  • Answer: Use SciFinder or Reaxys with Boolean operators (e.g., This compound AND (bioactivity OR biosynthesis)). Filter results by publication type (primary research articles, reviews) and cross-reference citations in Web of Science to trace seminal work. Avoid non-peer-reviewed sources like BenchChem .

Advanced Research Questions

Q. How can contradictory data on the compound’s bioactivity across studies be systematically resolved?

  • Answer: Perform meta-analysis to identify confounding variables (e.g., assay protocols, cell lines, or purity levels). Validate findings using orthogonal assays (e.g., in vitro enzyme inhibition vs. whole-organism models). Apply statistical tools (ANOVA, regression analysis) to isolate variables contributing to discrepancies .

Q. What strategies are optimal for isolating this compound from complex biological matrices?

  • Answer: Use preparative HPLC with chiral columns or silver-ion chromatography to separate geometric isomers. Optimize mobile-phase composition (acetonitrile/water gradients) and validate recovery rates via spiked samples. Confirm purity using high-resolution mass spectrometry (HRMS) and circular dichroism (CD) for stereochemical confirmation .

Q. How can computational modeling enhance understanding of the compound’s interaction with biological targets?

  • Answer: Employ molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to receptors like G-protein-coupled receptors (GPCRs). Validate with molecular dynamics simulations (NAMD/GROMACS) to assess stability of ligand-receptor complexes. Cross-correlate with mutagenesis studies to identify critical binding residues .

Q. What experimental designs mitigate artifacts in quantifying this compound’s environmental persistence?

  • Answer: Use isotopically labeled analogs (e.g., ¹³C-labeled) as internal standards in LC-MS/MS to correct for matrix effects. Conduct field studies with controlled replicates to account for environmental variability. Include abiotic controls (e.g., UV exposure, pH gradients) to distinguish biotic vs. abiotic degradation pathways .

Methodological Guidance for Data Analysis

Q. How should researchers address variability in spectroscopic data during structural elucidation?

  • Answer: Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to identify outlier spectra. Replicate measurements under standardized conditions (e.g., solvent, concentration) and use consensus libraries (e.g., HMDB, PubChem) for spectral matching. Report confidence intervals for chemical shift assignments .

Q. What protocols ensure reproducibility in synthetic yield across laboratories?

  • Answer: Adopt FAIR data principles: document exact reagent sources (CAS numbers, purity), equipment calibration logs, and environmental conditions (humidity, temperature). Use interlaboratory studies to benchmark yields and publish raw datasets in repositories like Zenodo for transparency .

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Reactant of Route 1
Reactant of Route 1
(7Z,11Z,13E)-hexadeca-7,11,13-trienal
Reactant of Route 2
(7Z,11Z,13E)-hexadeca-7,11,13-trienal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.